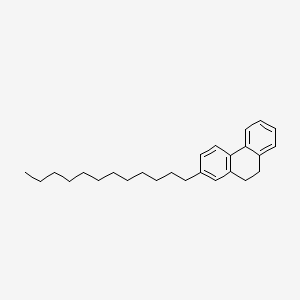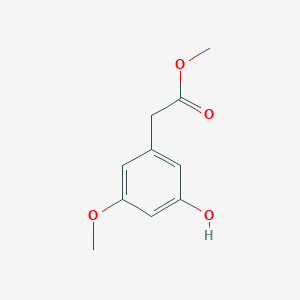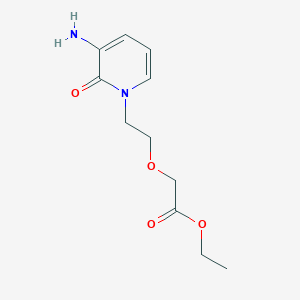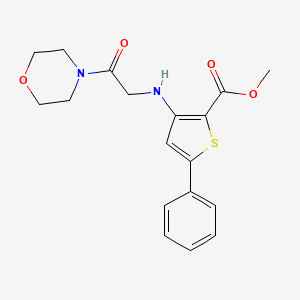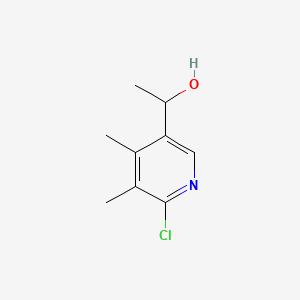
3,4-Dichlorocyclopentane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorocyclopentane-1-carbonyl chloride is a chemical compound with the molecular formula C6H7Cl3O It is a derivative of cyclopentane, where two chlorine atoms are substituted at the 3rd and 4th positions, and a carbonyl chloride group is attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorocyclopentane-1-carbonyl chloride typically involves the chlorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,4-dichlorocyclopentane is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like chlorine gas and phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichlorocyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Reduction Reactions: The compound can be reduced to form 3,4-dichlorocyclopentane-1-methanol or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alcohols are commonly used under mild to moderate conditions.
Addition Reactions: Nucleophiles like alcohols, amines, or thiols are used, often in the presence of a base or acid catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3,4-dichlorocyclopentane-1-ol, 3,4-dichlorocyclopentane-1-amine, and various esters.
Addition Reactions: Products include esters, amides, and thioesters.
Reduction Reactions: Products include 3,4-dichlorocyclopentane-1-methanol and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorocyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichlorocyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1-carbonyl chloride: Lacks the chlorine substituents at the 3rd and 4th positions, making it less reactive.
3,4-Dichlorocyclopentane: Lacks the carbonyl chloride group, limiting its reactivity to substitution reactions.
Cyclopentane-1,2-dicarbonyl chloride: Has two carbonyl chloride groups, leading to different reactivity and applications.
Uniqueness
3,4-Dichlorocyclopentane-1-carbonyl chloride is unique due to the presence of both chlorine substituents and a carbonyl chloride group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution, addition, and reduction, further distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
56447-17-7 |
|---|---|
Molekularformel |
C6H7Cl3O |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
3,4-dichlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2 |
InChI-Schlüssel |
UDIZMBSSALKBCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


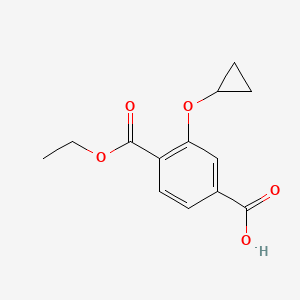
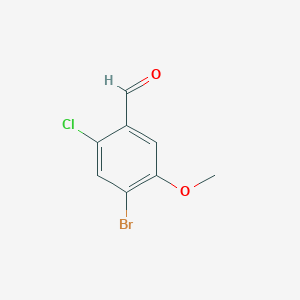
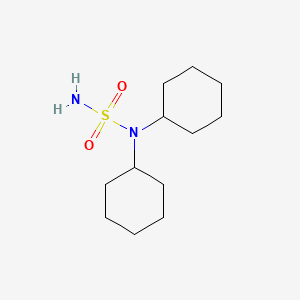
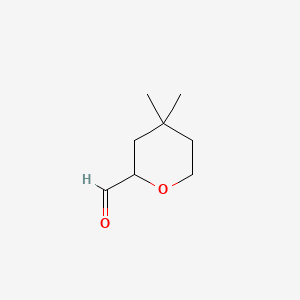
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
